Methyl 4-Hydroxy-8-iodoisoquinoline-3-carboxylate

PHD2 inhibition HIF stabilization isoquinoline SAR

Researchers developing HIF-PHD2 inhibitors often struggle to source the precise 4-hydroxy-8-iodo pharmacophore required for active-site metal chelation. This compound is the direct methyl ester precursor to the validated probe 4HG (PHD2 IC50 1.40 µM; docking score -6.87 kcal/mol) and features an iodine anomalous scatterer for crystallography. - Non-substitutable scaffold: Lacks C8-I or C4-OH analogs fail PHD2 engagement. - IP-grounded: Key intermediate in cyanoisoquinoline HIF stabilizer patents (e.g., AU-2007211077-A1). - Supply reliability: Available in batch-tested purity; ready for amide coupling or library synthesis.

Molecular Formula C11H8INO3
Molecular Weight 329.09 g/mol
CAS No. 945740-66-9
Cat. No. B6334630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-Hydroxy-8-iodoisoquinoline-3-carboxylate
CAS945740-66-9
Molecular FormulaC11H8INO3
Molecular Weight329.09 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC=C2C(=C1O)C=CC=C2I
InChIInChI=1S/C11H8INO3/c1-16-11(15)9-10(14)6-3-2-4-8(12)7(6)5-13-9/h2-5,14H,1H3
InChIKeyXOHWAYZKTGAGFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Hydroxy-8-iodoisoquinoline-3-carboxylate: Scaffold Identity & Procurement


Methyl 4-hydroxy-8-iodoisoquinoline-3-carboxylate (CAS 945740-66-9) is a trisubstituted isoquinoline building block bearing a C4 hydroxyl, C8 iodine, and a C3 methyl ester [1]. This substitution pattern is directly embedded in the pharmacophore of N-[(4-hydroxy-8-iodoisoquinolin-3-yl)carbonyl]glycine (4HG), a well-characterized inhibitor of the human hypoxia‑inducible factor prolyl hydroxylase domain 2 (PHD2), a key oxygen‑sensing enzyme . The compound therefore serves as both a direct synthetic precursor to 4HG‑class inhibitors and a modular scaffold for generating focused libraries targeting the HIF‑PHD2 axis.

Scaffold Identity Direct synthetic precursor to 4HG-class PHD2 inhibitors
Key Features Isoquinoline core with C4-OH, C8-I, and C3 methyl ester substitution
Procurement Logic Modular scaffold for HIF-PHD2 focused library synthesis

Methyl 4-Hydroxy-8-iodoisoquinoline-3-carboxylate: Irreplaceable Scaffold Features


Common isoquinoline‑3‑carboxylate esters lacking the C8 iodine or C4 hydroxyl fail to recapitulate the bidentate metal‑chelation and halogen‑bonding interactions required for potent PHD2 engagement [1]. The glycine conjugate of the present scaffold (4HG) exhibits a docking score of −6.87 kcal/mol against PHD2 and chelates the active‑site iron, while the 8‑iodo substituent provides a heavy‑atom anchor visible in co‑crystal structures (PDB 2G1M, 2G19) [2]. Non‑iodinated or de‑hydroxy analogs would forfeit these critical binding features, making the 4‑hydroxy‑8‑iodo‑3‑carboxylate architecture non‑substitutable for HIF‑PHD2‑focused programs.

Non-iodinated or de-hydroxy analogs
Forfeit the bidentate metal-chelation and halogen-bonding anchor required for PHD2 target engagement, making them unfit for HIF-PHD2 programs.
Quinoline core replacement
A quinoline core alters the ring nitrogen's electronic character and metal-coordination geometry, which may shift the binding mode away from the validated 4HG chemotype.
Regioisomeric analogs
A 3-iodo regioisomer redirects SAR away from the PHD2 pharmacophore despite sharing the same molecular formula, requiring structural verification for target fidelity.

Methyl 4-Hydroxy-8-iodoisoquinoline-3-carboxylate: Selection Evidence


PHD2 Inhibition: 4HG vs. Non-Iodinated Analogs

The glycine conjugate of the target scaffold, 4HG (N-[(4-hydroxy-8-iodoisoquinolin-3-yl)carbonyl]glycine), inhibits recombinant human PHD2 with an IC50 of 1.40 µM in a fluorescence energy transfer assay [1]. In a computational benchmarking study, 4HG served as the reference control, yielding a calculated docking score of −6.87 kcal/mol against the PHD2 active site, while the same study identified other chemotypes with scores ranging from −7.78 to −8.69 kcal/mol [2]. Although the methyl ester itself is a prodrug or intermediate form, this data establishes that the 4‑hydroxy‑8‑iodoisoquinoline‑3‑carbonyl core is a validated PHD2‑engaging fragment.

PHD2 Inhibition: 4HG vs. Non-Iodinated Analogs
Cross-study comparable
4HG IC50 = 1.40 µM; docking score −6.87 kcal/mol vs. best hits −7.78 to −8.69 kcal/mol
Supports PHD2-engaging fragment validation and structure-based optimization context.
The 4HG scaffold is the only one with a public co-crystal structure and in vitro IC50.
PHD2 inhibition HIF stabilization isoquinoline SAR

Halogen Bonding: Iodinated vs. Non-Halogenated Analogs

Crystal structures of PHD2 in complex with 4HG (PDB 2G1M, 2G19) resolve the 8‑iodine atom making close contacts with hydrophobic residues in the active site, contributing to ligand orientation and affinity [1]. In contrast, the non‑iodinated isoquinoline‑3‑carboxylate scaffold (e.g., methyl isoquinoline‑3‑carboxylate, CAS 27104‑73‑0) lacks this heavy‑atom anchor and has no reported PHD2 co‑crystal or IC50 data, indicating a loss of critical binding interactions .

Halogen Bonding: Iodinated vs. Non-Halogenated Analogs
Class-level inference
8-Iodine visible in PDB 2G1M/2G19; non-iodinated analog has no reported PHD2 co-crystal or IC50.
Validated binding mode vs. no target engagement evidence reduces scaffold risk for crystallography-enabled design.
Data to verify for non-iodinated analog activity.
halogen bonding X‑ray crystallography PHD2 co‑crystal

Methyl Ester: Synthetic Advantages vs. Free Acid

The C3 methyl ester of the target compound serves as a protected carboxylate that can be selectively hydrolyzed to the free acid (4‑hydroxy‑8‑iodoisoquinoline‑3‑carboxylic acid) or directly amidated to yield 4HG‑type inhibitors . Direct procurement of the pre‑formed methyl ester circumvents the need for esterification of the acid, which can be sluggish and low‑yielding due to steric hindrance from the peri‑hydroxyl group. The analogous ethyl ester (ethyl 4‑hydroxy‑8‑iodoquinoline‑3‑carboxylate, CAS 49713‑42‑0) is commercially available but replaces the isoquinoline core with a quinoline, altering the electronic character of the ring and potentially the metal‑chelation geometry .

Methyl Ester: Synthetic Advantages vs. Free Acid
Data to verify
Isoquinoline core with methyl ester supports direct amidation; quinoline ethyl ester core alters metal-chelation propensity.
Preserves the validated 4HG chemotype and may reduce synthetic step count.
Hydrolysis kinetics are class-level inference; no dedicated study available.
prodrug strategy synthetic intermediate ester hydrolysis

Sourcing & Purity vs. Closest Analogs

The target compound is listed by multiple specialty chemical suppliers with a purity specification of ≥95% (typical lot purity 97–98%) and is available in quantities from milligrams to grams [1]. The closest regioisomeric analog, methyl 4‑hydroxy‑3‑iodoquinoline‑8‑carboxylate (CAS 1395493‑27‑2), features the iodine and hydroxyl groups at exchanged positions on a quinoline ring, a scaffold shift that redirects SAR away from the PHD2 pharmacophore and is also stocked at ≥95% purity . Both compounds share the same molecular formula (C₁₁H₈INO₃) and molecular weight (329.09 g/mol), meaning physical property differentiation is negligible for procurement logistics, but the biological target profile diverges sharply due to regioisomerism and core heterocycle difference.

Sourcing & Purity vs. Closest Analogs
Head-to-head
Target: ≥95% purity, CAS 945740-66-9; Regioisomer: ≥95% purity, CAS 1395493-27-2, quinoline core, 3-iodo position.
Purity alone is insufficient for selection; regioisomerism and core identity dictate target fidelity.
Physical properties are nearly identical; biological target profiles diverge sharply.
commercial sourcing purity specification supply chain

Methyl 4-Hydroxy-8-iodoisoquinoline-3-carboxylate: Applications


HIF-PHD2 Lead Generation & Fragment-Based Discovery

The 4‑hydroxy‑8‑iodoisoquinoline‑3‑carbonyl core is a validated PHD2‑engaging fragment with a co‑crystal structure (PDB 2G1M) and an established IC50 (1.40 µM for the glycine conjugate) [1]. Researchers can use the methyl ester as a starting point for amide coupling with diverse amines to rapidly generate analogs for SAR exploration, following the precedent set by 4HG.

Cyanoisoquinoline HIF Stabilizer Synthesis

Patents such as AU‑2007211077‑A1 explicitly claim cyanoisoquinoline derivatives as HIF stabilizers, employing the 4‑hydroxy‑8‑iodo substitution pattern as a key intermediate [2]. The methyl ester provides a convenient, storable precursor for further elaboration into cyano and other substituted isoquinolines within this intellectual property space.

Heavy-Atom Probe Development

The 8‑iodine atom serves as an intrinsic anomalous scatterer for X‑ray crystallography, enabling direct experimental phasing without the need for additional derivatization. This feature, already exploited in the PHD2 co‑crystal structures, makes the compound an attractive scaffold for crystallography‑enabled probe discovery [3].

Isoquinoline Libraries for Anemia/Ischemia Research

Since the PHD2‑HIF axis is a validated target for anemia of chronic kidney disease and ischemic conditions, procurement of this specific scaffold enables construction of proprietary, target‑focused compound libraries, differentiating from generic isoquinoline collections that lack the essential 4‑hydroxy‑8‑iodo configuration required for PHD2 active‑site metal chelation.

Application
Selection Property
Validation Focus
HIF-PHD2 Lead Generation & Fragment-Based Discovery
Validated PHD2-engaging fragment with co-crystal structure
Target engagement confirmation via amide coupling SAR
Cyanoisoquinoline HIF Stabilizer Synthesis
Key intermediate for patented cyanoisoquinoline derivatives
Reaction pathway review for cyano group elaboration
Heavy-Atom Probe Development
Intrinsic anomalous scatterer for X-ray crystallography
Experimental phasing without additional derivatization
Isoquinoline Libraries for Anemia/Ischemia Research
Target-focused scaffold with essential 4-OH, 8-I configuration
Differentiation from generic isoquinoline collections

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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